2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline
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Overview
Description
2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline: is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chloro, ethoxy, methylsulfonyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline typically involves multiple steps, each requiring specific reagents and conditions:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethanol and a strong acid catalyst.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone or β-ketoester.
Sulfonylation: The methylsulfonyl group can be introduced using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.
Thiophenyl Substitution: The thiophenyl group can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling, using thiophenyl boronic acid or thiophenyl stannane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl and pyrazole moieties, using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the chloro and sulfonyl groups, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille couplings, to introduce various substituents at the thiophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base
Coupling: Boronic acids, stannanes, palladium catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated products, desulfonylated products
Substitution: Aminoquinolines, thiolquinolines
Coupling: Various substituted quinolines
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline depends on its specific application:
Medicinal Chemistry: The compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biological pathways.
Materials Science: The compound’s electronic properties can influence its behavior in organic semiconductors, affecting charge transport and conductivity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-7-ethoxyquinoline: Lacks the pyrazole and thiophenyl groups, making it less complex and potentially less versatile.
3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline: Lacks the chloro and ethoxy groups, which may affect its reactivity and applications.
2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline:
Uniqueness
The unique combination of functional groups in 2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline confers specific chemical properties that make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
2-chloro-7-ethoxy-3-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-3-26-13-7-6-12-9-14(19(20)21-15(12)10-13)17-11-16(18-5-4-8-27-18)22-23(17)28(2,24)25/h4-10,17H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHHJSDBLFBXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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